H-D-ALLO-THR-OME HCL
CAS No.: 60538-18-3
Cat. No.: VC21539899
Molecular Formula: C12H15NO4
Molecular Weight: 237.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60538-18-3 |
|---|---|
| Molecular Formula | C12H15NO4 |
| Molecular Weight | 237.25 g/mol |
| IUPAC Name | methyl (2R,3R)-2-amino-3-hydroxybutanoate;hydrochloride |
| Standard InChI | InChI=1S/C5H11NO3.ClH/c1-3(7)4(6)5(8)9-2;/h3-4,7H,6H2,1-2H3;1H/t3-,4-;/m1./s1 |
| Standard InChI Key | KHOWDUMYRBCHAC-WCBMZHEXSA-N |
| Isomeric SMILES | C[C@@H]([C@H](C(=O)OC)NC(=O)C1=CC=CC=C1)O |
| SMILES | CC(C(C(=O)OC)N)O.Cl |
| Canonical SMILES | CC(C(C(=O)OC)NC(=O)C1=CC=CC=C1)O |
Introduction
Chemical Identity and Structural Properties
H-D-allo-Threonine methyl ester hydrochloride is a modified amino acid derivative with specific stereochemistry. It is characterized by its unique "allo" configuration, which differentiates it from the more common threonine isomers. The compound has several key identifiers that enable its precise classification in chemical databases and research literature.
Basic Identification Parameters
The compound is precisely identified through several standardized parameters that ensure consistency in research applications. The CAS Registry Number (60538-18-3) serves as the primary international identifier for this specific chemical entity . Additional identification includes the MDL number MFCD08458597, which provides another reference point for database searches and chemical cataloging systems .
Chemical and Physical Properties
H-D-ALLO-THR-OME HCL possesses distinct chemical and physical properties that influence its behavior in various research applications. These properties are summarized in Table 1.
Table 1: Chemical and Physical Properties of H-D-ALLO-THR-OME HCL
The compound's solubility in dimethyl sulfoxide (DMSO) makes it particularly useful for preparing stock solutions for biochemical experiments, while its relatively stable melting point indicates good physical stability under standard laboratory conditions .
| Concentration | For 1 mg | For 5 mg | For 10 mg |
|---|---|---|---|
| 1 mM | 5.8959 mL | 29.4794 mL | 58.9588 mL |
| 5 mM | 1.1792 mL | 5.8959 mL | 11.7918 mL |
| 10 mM | 0.5896 mL | 2.9479 mL | 5.8959 mL |
To ensure optimal dissolution, researchers are advised to select appropriate solvents based on the compound's solubility characteristics. Once prepared, the solution should be stored in separate packages to prevent degradation from repeated freezing and thawing cycles .
Applications in Scientific Research
H-D-ALLO-THR-OME HCL has emerged as a versatile compound with applications spanning multiple scientific disciplines. Its unique stereochemistry and functional properties make it particularly valuable in several research domains.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume